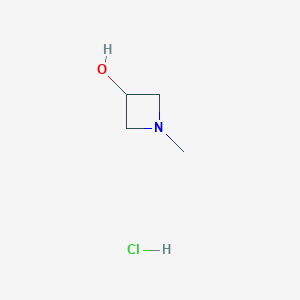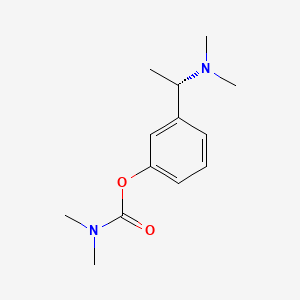
3-Nitro-4-(trifluorométhyl)benzonitrile
Vue d'ensemble
Description
3-Nitro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F3N2O2. It is a derivative of benzonitrile, characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Applications De Recherche Scientifique
3-Nitro-4-(trifluoromethyl)benzonitrile has several applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-Nitro-4-(trifluoromethyl)benzonitrile typically involves the nitration of 4-(trifluoromethyl)benzonitrile. One common method includes the following steps:
Reaction Conditions: The reaction is carried out under controlled temperatures, usually between 0°C and 50°C, to ensure the selective nitration of the compound.
Industrial Production Methods
In industrial settings, the production of 3-Nitro-4-(trifluoromethyl)benzonitrile may involve more advanced techniques to optimize yield and purity. For example, the use of continuous flow reactors and automated systems can enhance the efficiency of the nitration process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent, and reaction temperatures around 25°C to 50°C.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and temperatures ranging from 50°C to 100°C.
Major Products Formed
Reduction: 3-Amino-4-(trifluoromethyl)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 3-Nitro-4-(trifluoromethyl)benzonitrile and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall potency .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitro-3-(trifluoromethyl)benzonitrile
- 2-Nitro-4-(trifluoromethyl)benzonitrile
- 3-(Trifluoromethyl)benzonitrile
Uniqueness
3-Nitro-4-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzene ring, which imparts distinct chemical and physical properties. This unique structure influences its reactivity and interactions with other molecules, making it valuable in various synthetic and research applications .
Propriétés
IUPAC Name |
3-nitro-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13(14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUMCYKZOUGCDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719941 | |
| Record name | 3-Nitro-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227489-72-6 | |
| Record name | 3-Nitro-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-oxo-3-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-2,3-dihydro-1H-benzimidazole-4-carboxylate](/img/structure/B1425227.png)



![3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B1425236.png)





![6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1425243.png)
![5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1425245.png)
